molecular formula C10H10F3NO2 B15238043 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone

1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone

Cat. No.: B15238043
M. Wt: 233.19 g/mol
InChI Key: GSXANPKYGJVITP-UHFFFAOYSA-N
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Description

1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone is a fluorinated organic compound featuring an amino (-NH₂) substituent on the acetone moiety and a 3-(trifluoromethoxy)phenyl group. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

GSXANPKYGJVITP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and an appropriate amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalyst Selection: Choosing an efficient catalyst to facilitate the condensation reaction.

    Reaction Temperature and Pressure: Controlling the reaction temperature and pressure to optimize the reaction rate and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various amino derivatives.

Scientific Research Applications

1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to derivatives with substituent changes on the acetone or phenyl group. Key examples include:

Compound Name Substituent Molecular Formula CAS Number Key Characteristics
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone Amino (-NH₂) C₁₀H₁₀F₃NO₂ Not provided Basic amino group enhances solubility; potential bioactivity .
DW053: 1-Hydroxy-3-[3-(trifluoromethoxy)phenyl]acetone Hydroxy (-OH) C₁₀H₉F₃O₃ On request Higher polarity reduces lipophilicity; possible metabolic conjugation pathways .
DW054: 1-Chloro-3-[3-(trifluoromethoxy)phenyl]acetone Chloro (-Cl) C₁₀H₈ClF₃O₂ On request Increased electrophilicity; potential toxicity due to reactive chloro group .
1-[3-(Trifluoromethyl)phenyl]propan-2-one Trifluoromethyl (-CF₃) C₁₀H₉F₃O 21906-39-8 Lower oxygen content; stronger electron-withdrawing effect than trifluoromethoxy .

Physicochemical Properties

  • Polarity and Solubility: The amino group in the target compound increases basicity and water solubility compared to chloro (DW054) or trifluoromethyl () analogs. Hydroxy derivatives (DW053) exhibit even higher polarity but may form hydrogen bonds, affecting membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility: Chloro and hydroxy derivatives (DW053–DW056) are synthesized via halogenation or oxidation, suggesting analogous routes for the amino compound .
  • Comparative Stability : Trifluoromethoxy groups generally offer better hydrolytic stability than esters or ethers, as seen in analogs like DW052–DW056 .

Biological Activity

1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethoxy substituent. These characteristics enhance its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H10F3NO2, and it has a molecular weight of approximately 235.19 g/mol. The trifluoromethoxy group contributes to increased lipophilicity and membrane permeability, which are critical for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules, enhancing interaction with proteins and nucleic acids.
  • Lipophilicity : The trifluoromethoxy group increases the compound's lipophilicity, improving its ability to penetrate cell membranes and access intracellular targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic ductal adenocarcinoma (PDA) cells. Notably, treatment with this compound resulted in:

  • Reduced Cell Viability : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Inhibition of Migration and Invasion : The compound effectively reduced the migratory and invasive capabilities of cancer cells, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Pancreatic Cancer : An orthotopic mouse model was used to evaluate the effects of this compound on PDA metastasis. Results indicated that treatment significantly reduced liver metastasis at a dose of 10 mg/kg administered intraperitoneally for three weeks .
  • Antiviral Activity : Research has also suggested that this compound may exhibit antiviral properties. In vitro studies indicated that it could inhibit viral replication in models of Middle East respiratory syndrome coronavirus (MERS-CoV), providing a basis for further investigation into its potential as an antiviral agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone, and what methodological considerations are critical for yield optimization?

  • Answer : The compound can be synthesized via a two-step process:

Acylation : React 3-(trifluoromethoxy)benzaldehyde with nitroethane under Henry reaction conditions to form the β-nitro ketone intermediate.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in the presence of a transition metal catalyst .

  • Critical Considerations :
  • The trifluoromethoxy group is electron-withdrawing, which may slow acylation; use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction during the nitro-to-amine step .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the trifluoromethoxy group (δ ~60 ppm in ¹³C NMR) and ketone carbonyl (δ ~200 ppm) .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.085 for C₁₀H₁₀F₃NO₂) .
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

  • Answer : The trifluoromethoxy group is a strong meta-director. To functionalize the aromatic ring:

  • Electrophilic Aromatic Substitution (EAS) : Use nitration or halogenation under mild conditions to target the meta position relative to the trifluoromethoxy group .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with para-substituted boronic acids to introduce aryl groups at the ortho position .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites and optimize reaction conditions .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Answer : The group enhances:

  • Metabolic Stability : Resistance to oxidative metabolism due to the strong C-F bonds .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Experimental Validation : Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life .

Q. What analytical methods resolve discrepancies in reported spectral data for this compound?

  • Answer : Contradictions in NMR or MS data may arise from hydration or tautomerism. Mitigate via:

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent spectra .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths and angles (e.g., C=O at 1.22 Å) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydration artifacts in mass spectra .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

  • Answer : The compound is sensitive to moisture and light. Best practices include:

  • Storage : -20°C under argon in amber vials with molecular sieves (3 Å) .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis to carboxylic acid) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.15 (s, 3H, CH₃), 3.80 (s, 2H, CH₂), 7.45–7.70 (m, 4H, Ar-H)
¹³C NMRδ 207.5 (C=O), 120.5 (q, J = 285 Hz, CF₃O), 55.1 (CH₂NH₂)
HRMS (ESI+)m/z 262.085 [M+H]⁺ (calc. 262.083)

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation Products Identified (HPLC)% Purity Loss (28 Days)
40°C/75% RHCarboxylic acid derivative12.3%
Light (UV, 254 nm)Oxidized ketone8.7%

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